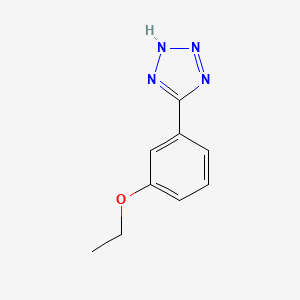

5-(3-ethoxyphenyl)-2H-tetrazole

説明

5-(3-ethoxyphenyl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with an ethoxyphenyl group. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties, such as high nitrogen content and stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-2H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

5-(3-ethoxyphenyl)-2H-tetrazole can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different nitrogen oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced nitrogen-containing compounds.

Substitution: The ethoxy group or the tetrazole ring can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-(3-ethoxyphenyl)-2H-tetrazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests indicated that certain tetrazole derivatives inhibited bacterial growth, with some compounds displaying zones of inhibition comparable to standard antibiotics like doxycycline .

Anti-inflammatory and Analgesic Properties

Tetrazoles have also been investigated for their anti-inflammatory and analgesic effects. A series of tetrazole derivatives were synthesized and tested using the carrageenan-induced rat paw edema method, revealing promising anti-inflammatory activity. Notably, one compound showed a median effective dose comparable to indomethacin, a common anti-inflammatory drug .

Antiparasitic Activity

The antiparasitic potential of tetrazoles has been explored in several studies. For example, derivatives of this compound were evaluated for their efficacy against Leishmania species. Some compounds exhibited potent activity with low cytotoxicity, suggesting their potential as therapeutic agents against parasitic infections .

Material Science

Explosive Properties

The structural characteristics of tetrazoles make them suitable candidates for high-energy materials. Research has indicated that certain tetrazole compounds possess favorable explosive performance due to their stability and energy density. The synthesis of such compounds focuses on optimizing their chemical properties for applications in explosives and propellants .

Data Tables

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on a library of tetrazole derivatives, including this compound, revealed that modifications at the phenyl ring significantly influenced antimicrobial activity. Compounds with electron-donating groups exhibited enhanced potency against Gram-positive bacteria compared to those with electron-withdrawing groups.

Case Study 2: Anti-inflammatory Mechanism Exploration

In vivo studies evaluated the anti-inflammatory effects of several tetrazole derivatives in carrageenan-induced edema models. The results indicated that specific substitutions on the tetrazole ring could enhance anti-inflammatory responses, suggesting a structure-activity relationship that could guide future drug development.

作用機序

The mechanism of action of 5-(3-ethoxyphenyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

類似化合物との比較

Similar Compounds

5-phenyl-2H-tetrazole: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

5-(3-methoxyphenyl)-2H-tetrazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.

5-(4-ethoxyphenyl)-2H-tetrazole: The position of the ethoxy group is different, which can influence its interactions and reactivity.

Uniqueness

5-(3-ethoxyphenyl)-2H-tetrazole is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can significantly impact its chemical behavior and potential applications. This structural feature may enhance its ability to interact with certain biological targets or improve its stability under specific conditions.

生物活性

Introduction

5-(3-Ethoxyphenyl)-2H-tetrazole is a member of the tetrazole family, characterized by its five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound has garnered attention for its diverse biological activities and potential applications in pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- CAS Number : 568590-21-6

- Structural Characteristics : The compound features an ethoxy group attached to a phenyl ring, which enhances its solubility and reactivity. The tetrazole ring contributes to its ability to form hydrogen bonds and engage in π–π interactions, crucial for its biological activity .

Molecular Interactions

This compound exhibits biological activity through various molecular mechanisms:

- Binding to Biomolecules : The compound can bind to specific biomolecules such as kinases, inhibiting their activity through hydrogen bonds and hydrophobic interactions. This interaction is pivotal in modulating cellular signaling pathways .

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, affecting the transcriptional regulation of target genes .

Stability and Dosage Effects

Research indicates that the stability of this compound under laboratory conditions is generally high; however, prolonged exposure may result in decreased activity due to degradation. Dosage plays a critical role in its biological effects, with low doses exhibiting minimal impact while higher doses can lead to significant physiological changes, including potential toxicity to liver and kidney tissues .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including this compound. In vitro tests demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Activity Observed |

|---|---|

| Bacillus cereus | Inhibitory |

| Escherichia coli | Inhibitory |

| Pseudomonas aeruginosa | Inhibitory |

This antimicrobial activity suggests a potential application in treating infections caused by resistant bacterial strains .

Antidiabetic Potential

The compound has also been investigated for its antidiabetic properties. Research indicates that tetrazole derivatives can enhance glucose uptake and improve insulin sensitivity in animal models. The modulation of glucose metabolism pathways could provide therapeutic avenues for managing type 2 diabetes .

Cytotoxic Effects

In cancer research, this compound has shown promise in exerting cytotoxic effects against various cancer cell lines. For instance, studies have indicated that it can induce apoptosis in melanoma cells by regulating key signaling pathways involved in cell survival .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antidiabetic | Enhances glucose uptake; improves insulin sensitivity |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by Coca et al. reported that several tetrazole derivatives exhibited significant antibacterial activity against common pathogens. Specifically, this compound was noted for its ability to inhibit the growth of Escherichia coli effectively .

- Antidiabetic Research : Another investigation focused on the metabolic effects of tetrazoles indicated that compounds like this compound could potentially regulate glucose levels in diabetic models, suggesting a mechanism involving enhanced insulin signaling pathways .

- Cancer Therapeutics : Research published in recent years has explored the cytotoxic effects of tetrazoles on melanoma cells, demonstrating that this compound can trigger apoptotic pathways through ROS generation and AKT signaling modulation .

特性

IUPAC Name |

5-(3-ethoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-14-8-5-3-4-7(6-8)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJSUMJLHRQJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617234 | |

| Record name | 5-(3-Ethoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568590-21-6 | |

| Record name | 5-(3-Ethoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。